Cas no 2241-90-9 (Cyclobuxine D)
Cyclobuxine D structure
Product Name:Cyclobuxine D
CAS-Nr.:2241-90-9
MF:C25H42N2O
MW:386.613787174225
CID:263849
PubChem ID:260437
Update Time:2025-10-29
Cyclobuxine D Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 9,19-Cyclopregnan-16-ol,14-methyl-3,20-bis(methylamino)-4-methylene-, (3b,5a,16a,20S)-
- CYCLOBUXINE-D
- (3beta,5alpha,16alpha,20S)-14-Methyl-3,20-bis(methylamino)-4-methylene-9,19-cyclopregnan-16-ol
- cyclobuxine
- cyclobuxine D
- NSC 91720
- (1S, 3R, 6S, 8R, 11S, 12S, 14R, 15S, 16R)-12, 16-dimethyl-6-(methylamino)-15-[(1S)-1-(methylamino)ethyl]-7-methylidenepentacyclo[9.7.0.01, 3.03, 8.012, 16]octadecan-14-ol
- 9,19-Cyclopregnan-16-ol, 14-methyl-3,20-bis(methylamino)-4-methylene-, (3.beta.,5.alpha.,16.alpha.,20S)-
- (3.BETA.,5.ALPHA.,16.ALPHA.,20S)-14-METHYL-3,20-BIS(METHYLAMINO)-4-METHYLENE-9,19-CYCLOPREGNAN-16-OL
- 9,19-Cyclo-5-alpha,9-beta-pregnan-16-alpha-ol, 14-methyl-3-beta,20-alpha-bis(methylamino)-4-methylene-
- CS-0032070
- 9,9.beta.-pregnan-16.alpha.-ol, 14-methyl-3.beta.,20.alpha.-bis(methylamino)-4-methylene-
- SCHEMBL4998841
- 9,19-Cyclopregnan-16-ol, 14-methyl-3,20-bis(methylamino)-4-methylene-, (3beta,5alpha,16alpha,20S)-
- NSC91720
- 2241-90-9
- NS00094264
- DTXSID101046371
- (1S,3R,6S,8R,11S,12S,14R,15S,16R)-12,16-dimethyl-6-(methylamino)-15-[(1S)-1-(methylamino)ethyl]-7-methylidenepentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol
- UNII-RP83EW60V2
- CYCLOBUXINE D [MI]
- CHEBI:3999
- NSC-91720
- RP83EW60V2
- AKOS040732894
- 9, 14-methyl-3,20-bis(methylamino)-4-methylene-, (3.beta.,5.alpha.,16.alpha.,20S)-
- HY-N4080
- 9,19-Cyclo-5alpha,9beta-pregnan-16alpha-ol, 14-methyl-3beta,20alpha-bis(methylamino)-4-methylene-
- Q25110141
- Cyclobuxine D
-
- Inchi: 1S/C25H42N2O/c1-15-17-7-8-20-23(4)13-19(28)21(16(2)26-5)22(23,3)11-12-25(20)14-24(17,25)10-9-18(15)27-6/h16-21,26-28H,1,7-14H2,2-6H3/t16-,17-,18-,19+,20-,21-,22+,23-,24+,25-/m0/s1
- InChI-Schlüssel: BSNZFQANPMIOIU-WZBMPAQFSA-N
- Lächelt: O[C@@H]1C[C@]2(C)[C@@](C)([C@H]1[C@H](C)NC)CC[C@]13[C@H]2CC[C@H]2C(=C)[C@H](CC[C@]12C3)NC
Berechnete Eigenschaften
- Genaue Masse: 386.33000
- Monoisotopenmasse: 386.33
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 28
- Anzahl drehbarer Bindungen: 3
- Komplexität: 692
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 10
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 44.3A^2
- XLogP3: 4.8
Experimentelle Eigenschaften
- Dichte: 1.08±0.1 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 236-238 ºC
- Siedepunkt: 494.2±40.0 ºC (760 Torr),
- Flammpunkt: 53.5±17.9 ºC,
- Brechungsindex: 1.561
- Löslichkeit: Sehr leicht löslich (0,66 g/l) (25°C),
- PSA: 44.29000
- LogP: 4.90400
- Spezifische Rotation: D23 +98° (chloroform)
Cyclobuxine D Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | C014486-1mg |
Cyclobuxine D |
2241-90-9 | 1mg |
$ 80.00 | 2022-06-06 | ||
| TRC | C014486-2.5mg |
Cyclobuxine D |
2241-90-9 | 2.5mg |
$ 100.00 | 2022-06-06 | ||
| TRC | C014486-5mg |
Cyclobuxine D |
2241-90-9 | 5mg |
$ 250.00 | 2022-06-06 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T10913-5 mg |
Cyclobuxine D |
2241-90-9 | 5mg |
¥-1.00 | 2023-01-04 | ||
| A2B Chem LLC | AF36253-1mg |
cyclobuxine |
2241-90-9 | 1mg |
$415.00 | 2025-05-21 | ||
| A2B Chem LLC | AF36253-2mg |
cyclobuxine |
2241-90-9 | 2mg |
$416.00 | 2025-05-21 | ||
| A2B Chem LLC | AF36253-5mg |
cyclobuxine |
2241-90-9 | 5mg |
$418.00 | 2025-05-21 | ||
| AK Scientific | 6310CB-1mg |
Cyclobuxine D |
2241-90-9 | 95% | 1mg |
$165 | 2025-05-21 |
Cyclobuxine D Verwandte Literatur
-
T. Nakano,Z. Voticky J. Chem. Soc. C 1970 590
-
2. 835. Buxus alkaloids. Part IV. Isolation and structure elucidation of eight new alkaloids, cyclomicrophylline-A,-B, and -C, dihydrocyclomicrophylline-A and -F, cyclomicrophyllidine-A, dihydrocyclo-microphyllidine-A, and cyclomicrobuxine, from B. microphylla sieb. et zucc. var. suffruticosa makinoT. Nakano,S. Terao J. Chem. Soc. 1965 4512
-
3. Buxus alkaloids. Part VII. The isolation and the constitutions of ten new alkaloids from the weak-base fractions of two species, B. microphylla Sieb. et Zucc. var. suffruticosa Makino and B. microphylla Sieb. et Zucc. var. suffruticosa Makino forma major MakinoT. Nakano,S. Terao,Y. Saeki J. Chem. Soc. C 1966 1412
-
4. 1242. Buxus alkaloids. Part VI. The constitutions of cyclomicrobuxine, cyclomicrobuxinine, and alkaloid-LT. Nakano,M. Hasegawa J. Chem. Soc. 1965 6688
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